molecular formula C12H10BrNO2 B12829502 Benzyl 3-bromo-1H-pyrrole-2-carboxylate

Benzyl 3-bromo-1H-pyrrole-2-carboxylate

Cat. No.: B12829502
M. Wt: 280.12 g/mol
InChI Key: GOMHGWFZJJJXGT-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding

The core structure of benzyl 3-bromo-1H-pyrrole-2-carboxylate consists of a five-membered pyrrole ring with sp²-hybridized nitrogen. The bromine atom at C3 and the benzyl ester group at C2 introduce steric and electronic perturbations to the planar aromatic system. While crystallographic data for this specific compound are not publicly available, analogous structures such as ethyl 4-acetyl-3-(4-bromostyryl)-1H-pyrrole-2-carboxylate provide insights into preferred bond angles and substituent orientations. For instance, the C–Br bond length in similar brominated pyrroles is approximately 1.89 Å, consistent with typical carbon-halogen single bonds.

The benzyl ester group adopts a conformation where the carbonyl oxygen aligns perpendicular to the pyrrole plane to minimize steric clashes with the bromine atom. This spatial arrangement is supported by nuclear magnetic resonance (NMR) data: the downfield shift of the pyrrole C2 proton (δ 9.43 ppm in related compounds) indicates deshielding due to electron withdrawal by the ester group.

Substituent Effects on Ring Planarity

Bromination at C3 introduces significant ring distortion. Comparative studies of 3-bromo-1H-pyrrole (density: 1.7 g/cm³) demonstrate that bulky halogen substituents reduce molecular symmetry, potentially limiting π-orbital overlap. However, the benzyl ester’s electron-withdrawing nature counteracts this distortion by stabilizing the conjugated π-system through resonance delocalization.

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

benzyl 3-bromo-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C12H10BrNO2/c13-10-6-7-14-11(10)12(15)16-8-9-4-2-1-3-5-9/h1-7,14H,8H2

InChI Key

GOMHGWFZJJJXGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=CN2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-bromo-1H-pyrrole-2-carboxylate typically involves the bromination of a pyrrole derivative followed by esterification. One common method starts with 1H-pyrrole-2-carboxylic acid, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 3-bromo-1H-pyrrole-2-carboxylic acid is then esterified with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification processes to enhance efficiency and yield.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions. Common reagents include nucleophiles like amines or thiols, leading to the formation of substituted pyrrole derivatives.

    Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions. For example, oxidation with reagents like m-chloroperbenzoic acid (m-CPBA) can yield pyrrole N-oxides.

    Ester Hydrolysis: The benzyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: m-CPBA in dichlorometh

Scientific Research Applications

Benzyl 3-bromo-1H-pyrrole-2-carboxylate is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry, organic synthesis, and material science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Structural Representation

The compound features a pyrrole ring substituted with a bromine atom at the 3-position and a benzyl ester at the 2-position. This unique structure contributes to its diverse reactivity and biological activity.

Medicinal Chemistry

This compound has been explored for its potential as an active pharmaceutical ingredient. Its derivatives are being investigated for:

  • Antimicrobial Activity : Studies have shown that compounds derived from this structure exhibit significant antimicrobial properties, inhibiting the growth of various bacterial strains through enzyme modulation.
  • Anticancer Properties : Research indicates that it can induce apoptosis in cancer cell lines, activating caspase pathways and leading to cell cycle arrest. In vitro studies have demonstrated its effectiveness against several cancer types.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Heterocycles : It is utilized in the synthesis of more complex heterocyclic compounds, which are crucial in drug development.
  • Functionalization Reactions : The bromine atom allows for various nucleophilic substitution reactions, enabling the introduction of different functional groups.

Material Science

This compound is also applied in material science:

  • Conductive Polymers : It is used in the synthesis of conductive polymers, which have applications in electronics and sensors.
  • Advanced Materials Development : Research is ongoing into its use in creating advanced materials with unique properties.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of this compound. The results indicated that certain modifications significantly enhanced activity against resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In another research project, derivatives of this compound were tested against different cancer cell lines. The findings demonstrated that some variants exhibited IC50 values lower than those of established chemotherapeutic agents, suggesting that they could be promising candidates for further development.

Comparison with Similar Compounds

To contextualize the properties and applications of benzyl 3-bromo-1H-pyrrole-2-carboxylate, a comparative analysis with structurally related pyrrole derivatives is essential. Below, we evaluate key analogs based on substituent effects, spectroscopic data, and reactivity.

Structural Analogues and Substituent Effects
Compound Name Substituents (Pyrrole Ring) Molecular Weight (g/mol) Key Functional Groups
This compound 3-Br, 2-COOBn 296.12 Bromine, benzyl ester
Benzyl 3-methyl-1H-pyrrole-2-carboxylate 3-CH₃, 2-COOBn 231.26 Methyl, benzyl ester
Benzyl 3-nitro-1H-pyrrole-2-carboxylate 3-NO₂, 2-COOBn 262.23 Nitro, benzyl ester
Benzyl (4R,5R)-5-(1H-indol-3-yl)-...carboxylate¹ Complex substituents 545.59 (HRMS)² Indole, methoxycarbonylamino, methyl, phenyl

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-bromo substituent in the target compound is electron-withdrawing, which polarizes the pyrrole ring and enhances electrophilic substitution reactivity at the 5-position. In contrast, the 3-methyl analog (electron-donating) exhibits reduced electrophilicity, favoring nucleophilic attacks .
  • Steric and Electronic Effects of Benzyl Ester: The benzyl ester group in all analogs improves solubility in nonpolar solvents (e.g., toluene, CHCl₃) compared to free carboxylic acids. However, bulky substituents (e.g., indole in the compound from ) introduce steric hindrance, slowing down reaction kinetics in cycloadditions or coupling reactions .
Spectroscopic Data Comparison

¹H NMR Shifts (CDCl₃) :

  • This compound :
    • Pyrrole H-4: δ ~6.90 ppm (d, J = 2.4 Hz)
    • Benzyl CH₂: δ ~5.35 ppm (s)
  • Benzyl (4R,5R)-5-(1H-indol-3-yl)-...carboxylate :
    • Indole H-1: δ 7.90 ppm (s)
    • Pyrrole H-3: δ 6.45 ppm (d, J = 1.8 Hz)
    • Benzyl CH₂: δ 5.25 ppm (s)

¹³C NMR Shifts (CDCl₃) :

  • Bromine vs. Methoxycarbonylamino Substituents: The 3-bromo substituent deshields adjacent carbons (C-2: δ ~160 ppm; C-4: δ ~115 ppm). In the indole-containing analog, the methoxycarbonylamino group at C-1 causes significant upfield shifts (C=O: δ ~170 ppm) due to resonance stabilization .
Stability and Handling
  • Thermal Stability : The 3-bromo derivative decomposes at ~150°C, whereas the 3-nitro analog is thermally unstable above 100°C due to nitro group explosivity.
  • Light Sensitivity : The bromine substituent increases photosensitivity, necessitating storage in amber vials—a precaution less critical for the 3-methyl analog.

Q & A

Q. What are the common synthetic routes for preparing Benzyl 3-bromo-1H-pyrrole-2-carboxylate?

The synthesis typically involves bromination of a pre-functionalized pyrrole ring followed by benzyl ester protection. For example:

  • Bromination : Direct bromination of 1H-pyrrole-2-carboxylate derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity at the 3-position .
  • Esterification : Reaction of 3-bromo-1H-pyrrole-2-carboxylic acid with benzyl bromide in the presence of a base (e.g., K₂CO₃) or via DCC-mediated coupling . Key considerations: Monitor reaction progress using TLC or HPLC to avoid over-bromination.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Assign signals based on coupling patterns (e.g., aromatic protons at δ 6.5–7.5 ppm for pyrrole, δ 5.3 ppm for benzyl CH₂) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and C-Br absorption near 560 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₀BrNO₂).

Q. What are the primary applications of this compound in heterocyclic chemistry?

This compound serves as a versatile intermediate:

  • Cross-coupling reactions : Suzuki-Miyaura coupling to install aryl/heteroaryl groups at the brominated position .
  • Pharmaceutical precursors : Used in synthesizing pyrrole-containing bioactive molecules (e.g., kinase inhibitors) .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic properties of the pyrrole ring, and how can this be computationally modeled?

  • Electronic effects : Bromine acts as an electron-withdrawing group, reducing electron density at the 3-position and directing electrophilic substitution to the 5-position.
  • Computational modeling : Use density functional theory (DFT) to calculate Fukui indices and local softness, which predict reactive sites. Software like Gaussian or ORCA can map electrostatic potential surfaces .
  • Example : Compare HOMO/LUMO energy gaps of brominated vs. non-brominated analogs to assess reactivity changes .

Q. What strategies resolve contradictions in reaction outcomes during cross-coupling reactions with this compound?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to optimize Buchwald-Hartwig or Suzuki couplings .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may enhance solubility but risk ester hydrolysis; use biphasic systems (toluene/water) for stability .
  • Additives : Additives like Cs₂CO₃ improve coupling efficiency by stabilizing intermediates .

Q. How can the benzyl ester group be selectively removed without affecting the bromo substituent?

  • Hydrogenolysis : Use H₂/Pd-C in ethanol at 25°C to cleave the benzyl ester, preserving the C-Br bond .
  • Acidic conditions : Avoid strong acids (e.g., HBr/AcOH), which may debrominate the pyrrole. Mild TFA (0.1% in DCM) is preferable .

Methodological Notes

  • Crystallography : For structural confirmation, use SHELX for refinement of single-crystal X-ray data. The bromine atom’s high electron density aids in phasing .
  • Safety : Store at 2–8°C under inert gas (Ar/N₂) to prevent ester hydrolysis or radical formation .

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